molecular formula C7H15N B074283 2-Ethylpiperidine CAS No. 1484-80-6

2-Ethylpiperidine

Cat. No.: B074283
CAS No.: 1484-80-6
M. Wt: 113.2 g/mol
InChI Key: QBBKKFZGCDJDQK-UHFFFAOYSA-N
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Description

2-Ethylpiperidine is an organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where an ethyl group is substituted at the second position of the piperidine ring. This compound is a colorless liquid with a characteristic amine-like odor. It is soluble in most organic solvents but has limited solubility in water .

Mechanism of Action

Target of Action

2-Ethylpiperidine is a member of the piperidine chemical family It is presumed that piperidine compounds interact with the olfactory system of insects, consisting of odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) .

Mode of Action

It is presumed that piperidine interacts with the olfactory system, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the normal functioning of the insect’s sensory system, making it an effective insect repellent.

Biochemical Pathways

It is known that piperidine compounds can modulate signaling pathways associated with the toll-like receptor (tlr) adaptor molecule . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

The physical properties of the compound, such as its boiling point of 143°c and its density of 0.85g/mL at 25°C , may influence its pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is its ability to repel insects by interfering with their olfactory system . This makes it a valuable compound in the development of insect repellents.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility, influenced by its boiling point , can affect its effectiveness as an insect repellent Furthermore, its stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylpiperidine can be synthesized through various methods. One common method involves the alkylation of piperidine with ethylene. The reaction is typically carried out in the presence of an alkali-metal salt of the amine as a catalyst. The process involves heating piperidine with ethylene under high pressure and temperature conditions .

Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2). This one-pot preparation method efficiently converts amino alcohols into cyclic amines, including this compound .

Industrial Production Methods

Industrial production of this compound often involves the continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. This method provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) are used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

2-Ethylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the ethyl substitution.

    N-Methylpiperidine: A derivative with a methyl group at the nitrogen atom.

    2-Methylpiperidine: A derivative with a methyl group at the second position instead of an ethyl group.

Uniqueness

2-Ethylpiperidine is unique due to the presence of the ethyl group at the second position, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

2-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKKFZGCDJDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883682
Record name Piperidine, 2-ethyl-
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1484-80-6
Record name 2-Ethylpiperidine
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Record name Piperidine, 2-ethyl-
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Record name 2-Ethylpiperidine
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Record name Piperidine, 2-ethyl-
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Record name Piperidine, 2-ethyl-
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Record name 2-ethylpiperidine
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Record name PIPERIDINE, 2-ETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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